3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitroimidazo[1,2-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-5-6-2-1-3-7-9-4-8(10(6)7)11(13)14/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWBHFUFDXMJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245412 | |
| Record name | 3-Nitroimidazo[1,2-a]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429690-44-8 | |
| Record name | 3-Nitroimidazo[1,2-a]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=429690-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitroimidazo[1,2-a]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitroimidazo 1,2 a Pyridine 5 Carbaldehyde
Retrosynthetic Analysis of the 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.comsemanticscholar.org For this compound, the analysis involves disconnecting the functional groups from the core structure.
The primary disconnections are the C-N and C-C bonds forming the fused imidazole (B134444) ring. The formyl group at the C5 position and the nitro group at the C3 position are considered as functional group interconversions (FGI). A plausible retrosynthetic route is as follows:
Functional Group Interconversion (FGI): The carbaldehyde group at C5 can be installed via a formylation reaction, such as the Vilsmeier-Haack reaction, on a 3-nitroimidazo[1,2-a]pyridine (B1296164) intermediate.
Functional Group Interconversion (FGI): The nitro group at C3 is typically introduced through electrophilic nitration of the imidazo[1,2-a]pyridine (B132010) ring. This points to imidazo[1,2-a]pyridine as a key precursor.
C-N and C-C Bond Disconnection: The imidazo[1,2-a]pyridine core itself can be disconnected through the breaking of the N1-C2 and C2-C3 bonds, or N1-C8a and C2-N3 bonds, leading back to a substituted 2-aminopyridine (B139424) and a two-carbon synthon, often derived from an α-haloketone or a related species.
This analysis suggests a forward synthesis starting from a suitably substituted 2-aminopyridine, followed by cyclization to form the imidazo[1,2-a]pyridine core, subsequent nitration at the C3 position, and finally, formylation at the C5 position.
Precursor Design and Selection for Imidazo[1,2-a]pyridine Core Formation
The formation of the imidazo[1,2-a]pyridine scaffold is the foundational step in the synthesis. The selection of precursors is critical and is primarily based on well-established condensation reactions.
The most common precursors are:
2-Aminopyridines: These serve as the pyridine-containing backbone of the final structure. Substituents on the pyridine (B92270) ring of the starting material will be present in the final product.
α-Halocarbonyl Compounds: Reagents like α-haloketones or α-haloaldehydes provide the two-carbon unit required to form the imidazole ring. bio-conferences.org The reaction between a 2-aminopyridine and an α-haloketone is known as the Tschitschibabin reaction. bio-conferences.org
Other Carbonyl Compounds and Alkynes: Variations of the synthesis allow for the use of ketones, aldehydes, and terminal alkynes, often in the presence of a catalyst. organic-chemistry.org Multi-component reactions, for instance, can utilize an aldehyde and an isocyanide along with the 2-aminopyridine. nih.govresearchgate.net
For the synthesis of the parent imidazo[1,2-a]pyridine skeleton, the precursors would be 2-aminopyridine and a reagent like bromoacetaldehyde (B98955) or an equivalent. bio-conferences.org
| Precursor Type | Specific Example | Role in Synthesis |
|---|---|---|
| Pyridine Derivative | 2-Aminopyridine | Forms the six-membered ring of the scaffold. |
| Two-Carbon Synthon | α-Bromoacetophenone | Provides the carbons for the five-membered imidazole ring. |
| Two-Carbon Synthon | Nitroolefins | Used in some modern syntheses to form the core and introduce substituents. bio-conferences.org |
| Multi-component Reactants | Aldehyde, Terminal Alkyne | Combined with 2-aminopyridine in one-pot syntheses. organic-chemistry.org |
Direct Synthetic Pathways to this compound
A direct pathway involves the sequential construction and functionalization of the heterocyclic system.
Cyclization Reactions for Imidazo[1,2-a]pyridine Formation
The construction of the imidazo[1,2-a]pyridine core is achieved through various cyclization reactions. These methods focus on forming the fused imidazole ring onto the pyridine scaffold.
Tschitschibabin Reaction: This classic method involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.
Metal-Catalyzed Cyclizations: Modern synthetic chemistry employs various transition metals to catalyze the formation of the imidazo[1,2-a]pyridine ring. Copper-catalyzed reactions are particularly common, enabling the use of a wider range of starting materials like pyridines and oxime esters or 2-aminopyridines and ketones. organic-chemistry.orgacs.org Palladium catalysts are also used in multi-component reactions. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction times for the condensation and cyclization steps, often leading to higher yields in shorter periods. organic-chemistry.orgnih.gov
From Nitroolefins: Some syntheses utilize the reaction of 2-aminopyridines with nitroolefins, which can be catalyzed by iron salts like FeCl3, proceeding through a tandem Michael addition and intramolecular cyclization. bio-conferences.org
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Heat, often solvent-free or in a high-boiling solvent. | bio-conferences.org |
| Copper-Catalyzed Aerobic Dehydrogenative Cyclization | Pyridine, Ketone Oxime Ester | CuI, Air, 95 °C | acs.org |
| Iron-Catalyzed Cascade Reaction | 2-Aminopyridine, Nitroolefin | FeCl3 | bio-conferences.org |
| Palladium-Catalyzed Three-Component Reaction | 2-Aminopyridine, Aldehyde, Alkyne | Pd(OAc)2, Microwave irradiation | organic-chemistry.org |
Regioselective Introduction of the Nitro Moiety
Once the imidazo[1,2-a]pyridine core is formed, the next step is the introduction of the nitro group at the C3 position. The imidazo[1,2-a]pyridine system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and therefore the most common site for electrophilic attack. researchgate.net
The nitration is typically achieved using standard nitrating agents. The reaction conditions must be carefully controlled to prevent over-nitration or side reactions.
Nitrating Agents: A mixture of nitric acid and sulfuric acid is a common choice. Other reagents like nitronium tetrafluoroborate (B81430) can also be employed.
Regioselectivity: The electronic properties of the imidazo[1,2-a]pyridine ring direct electrophiles preferentially to the C3 position. If the C3 position is already substituted, substitution may occur at other positions, such as C5.
While the prompt mentions stereoselectivity, for an aromatic system like this, the key consideration is regioselectivity—ensuring the nitro group adds to the correct carbon atom (C3). researchgate.net
Chemoselective Functionalization for the Carbaldehyde Group
The final functionalization step is the introduction of the carbaldehyde (formyl) group at the C5 position of the 3-nitroimidazo[1,2-a]pyridine intermediate. This requires a chemoselective formylation reaction that targets the pyridine ring of the fused system.
Vilsmeier-Haack Reaction: This is the most common and effective method for the formylation of electron-rich aromatic and heterocyclic rings. The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). scirp.org
Regioselectivity: In the imidazo[1,2-a]pyridine system, the Vilsmeier-Haack reaction generally directs the formyl group to the C3 position. However, if the C3 position is blocked, as in the 3-nitro intermediate, formylation can be directed to the C5 position. The electron-withdrawing nature of the nitro group at C3 deactivates the imidazole ring towards further electrophilic attack, thereby favoring substitution on the pyridine ring at the C5 position.
A study on the synthesis of 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehydes employed POCl₃ and DMF for formylation, highlighting the utility of this method for functionalizing the imidazo[1,2-a]pyridine core. scirp.org While this example targets the C3 position on an unsubstituted ring, the principles of electrophilic substitution suggest that blocking C3 would redirect the formylation to C5.
Multi-component Reaction Strategies for the Synthesis of the this compound Skeleton
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants. nih.gov
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid like scandium triflate or silica (B1680970) sulfuric acid. researchgate.netnih.govresearchgate.net
While the GBB reaction directly installs an amino group at the C3 position, it provides a rapid route to a highly functionalized imidazo[1,2-a]pyridine core. To reach the target molecule this compound from a GBB product, several subsequent transformations would be necessary:
Conversion of the C3-amino group to a nitro group (e.g., via a Sandmeyer-type reaction).
Formylation at the C5 position as described previously.
This approach, while less direct, leverages the efficiency of MCRs to quickly build molecular complexity from simple starting materials. nih.govbeilstein-journals.org
Mechanistic Investigations of Key Synthetic Transformations
The formation of this compound typically involves two key electrophilic aromatic substitution reactions on the pre-formed imidazo[1,2-a]pyridine ring: nitration and formylation. The regioselectivity of these reactions is governed by the electronic properties of the bicyclic system.
Nitration at the C3 Position: The introduction of a nitro group onto the imidazo[1,2-a]pyridine ring is a classic electrophilic aromatic substitution. The reaction proceeds through the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. libretexts.org
The imidazo[1,2-a]pyridine nucleus is electron-rich, particularly the five-membered imidazole ring. Computational studies and experimental evidence show that the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack. echemi.com The mechanism involves the attack of the π-electrons of the C3 carbon on the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comechemi.com Subsequent deprotonation from the C3 position by a weak base (like H₂O or HSO₄⁻) rapidly restores the aromaticity of the heterocyclic system, yielding the 3-nitroimidazo[1,2-a]pyridine product. masterorganicchemistry.com The stability of the intermediate cation, where the positive charge can be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyridine ring, directs the substitution to the C3 position. echemi.com
Vilsmeier-Haack Formylation at the C5 Position: The introduction of the carbaldehyde group is commonly achieved via the Vilsmeier-Haack reaction. nih.govorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgchem-station.com
The mechanism begins with the formation of the chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. chem-station.com The imidazo[1,2-a]pyridine ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. While the C3 position is the most electronically activated, electrophilic substitution can also occur on the six-membered pyridine ring, particularly at the C5 position, especially if the C3 position is already substituted or sterically hindered. The attack at C5 leads to another resonance-stabilized sigma complex. nih.gov The final step is the hydrolysis of the resulting iminium intermediate during aqueous workup, which liberates the aldehyde and regenerates the aromatic system, affording the 5-formylated product. nih.govchem-station.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, rigorous optimization of various reaction parameters is essential.
While the nitration step typically uses a superacid system (HNO₃/H₂SO₄) that acts as its own catalyst, the construction of the core imidazo[1,2-a]pyridine scaffold often relies on metal catalysis. Copper and palladium catalysts are frequently employed for the cyclization reactions that form the bicyclic ring. thieme-connect.comresearchgate.net
For instance, copper(I) iodide (CuI) has been shown to be an effective catalyst in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners. organic-chemistry.org The choice of ligand can be critical. In a model reaction for synthesizing functionalized imidazo[1,2-a]pyridines, the combination of CuI with a bipyridine (Bipy) ligand was identified as optimal. thieme-connect.com Ligands can stabilize the metal center, modulate its reactivity, and prevent catalyst degradation, leading to improved yields. In some cases, catalyst-free and ligand-free conditions have been developed, particularly for the condensation of 2-aminopyridines with α-haloketones, which simplifies the procedure. researchgate.netbio-conferences.org For specific functionalizations, Lewis acids like scandium triflate (Sc(OTf)₃) or p-toluenesulfonic acid (p-TSA) have been used to catalyze multicomponent reactions leading to substituted imidazo[1,2-a]pyridines. researchgate.netnih.gov
| Reaction Type | Catalyst | Ligand | Typical Yield Improvement |
|---|---|---|---|
| Cyclization | CuI | Bipyridine | Optimal catalyst/ligand combination identified thieme-connect.com |
| Cyclization | Pd(OAc)₂ | None (Ligand-free) | Effective in microwave-assisted reactions organic-chemistry.org |
| Multicomponent Reaction | Sc(OTf)₃ | - | Catalyzes GBB-3CR for 3-amino derivatives nih.gov |
| Multicomponent Reaction | p-TSA | - | Catalyzes condensation at room temperature researchgate.net |
The choice of solvent significantly impacts reaction rates, selectivity, and yields. For the synthesis of the imidazo[1,2-a]pyridine core, solvents are chosen based on reactant solubility and boiling point. Dichloromethane (CH₂Cl₂) was found to be the optimal solvent for a copper-catalyzed synthesis of functionalized imidazo[1,2-a]pyridines. thieme-connect.com In other cases, polar aprotic solvents like DMF are used. researchgate.net
For the Vilsmeier-Haack reaction, chloroform (B151607) is a common solvent. nih.gov However, recent studies have explored more environmentally benign options. Water has been used as a green solvent for certain syntheses of the imidazo[1,2-a]pyridine scaffold, sometimes in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) to form micelles, which can enhance reaction rates. acs.orgresearchgate.net Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, have also emerged as green and safe alternatives to traditional organic solvents for these syntheses. researchgate.net
| Synthetic Step | Conventional Solvent | Green Alternative | Observation |
|---|---|---|---|
| Core Cyclization | Dichloromethane thieme-connect.com | Water (with SDS) acs.org | Micellar media can accelerate reactions. acs.orgresearchgate.net |
| Core Cyclization | Toluene organic-chemistry.org | Deep Eutectic Solvents researchgate.net | Provides a safe, catalyst-free environment. researchgate.net |
| Vilsmeier-Haack Formylation | Chloroform nih.gov | Micellar Media researchgate.net | Can significantly reduce reaction times. researchgate.net |
Reaction kinetics are highly sensitive to temperature, pressure, and duration. Temperature, in particular, has been identified as a key parameter in the synthesis of functionalized imidazo[1,2-a]pyridines, with studies showing a significant decrease in yields at elevated temperatures for certain copper-catalyzed reactions, making room temperature the optimal condition. thieme-connect.com Conversely, other methods, such as the reaction of 2-aminopyridines with α-haloketones, may be performed at a modest 60°C to ensure efficient conversion. bio-conferences.org
Microwave irradiation has been successfully employed to accelerate reactions, drastically reducing reaction times from hours to minutes for both the formation of the core structure and subsequent functionalizations. organic-chemistry.orgmdpi.com This technique allows for rapid and uniform heating, often leading to higher yields and cleaner product formation. Reaction times are carefully monitored using techniques like Thin-Layer Chromatography (TLC) to ensure the reaction goes to completion without forming significant byproducts.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing imidazo[1,2-a]pyridine derivatives, several greener strategies have been developed.
One major focus is the use of environmentally benign solvents like water or deep eutectic solvents, which reduces reliance on volatile and often toxic organic solvents. researchgate.netacs.org Catalyst-free and solvent-free reaction conditions represent another significant advancement, simplifying procedures and minimizing waste. bio-conferences.org
Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, are inherently green as they combine multiple starting materials in a single step, leading to high atom economy and reduced waste generation. mdpi.com The use of energy-efficient methods like microwave irradiation and ultrasonication also aligns with green chemistry principles by reducing reaction times and energy consumption. mdpi.comnih.gov Furthermore, developing syntheses that utilize readily available, less hazardous starting materials and reagents is a continuous goal in the field. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Nitroimidazo 1,2 a Pyridine 5 Carbaldehyde
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
While general characteristic frequencies for nitro (approx. 1560-1520 cm⁻¹ and 1360-1345 cm⁻¹) and aldehyde (approx. 1740-1720 cm⁻¹) functional groups are known, a specific experimental spectrum and detailed vibrational analysis for this molecule are not documented.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:The precise experimental mass measurement and subsequent fragmentation analysis for 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde have not been found in the reviewed literature.
Due to the absence of these specific research findings, a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (ESI-MS/MS) is a powerful tool for structural elucidation, providing insights into the fragmentation pathways of a molecule. While specific MS/MS data for this compound is not extensively detailed in the literature, the fragmentation behavior can be inferred from studies on related imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov
The fragmentation of the imidazo[1,2-a]pyridine core is a key diagnostic feature. nih.gov For protonated molecules, the fragmentation process typically involves the sequential loss of small, stable neutral molecules and radicals from the substituent groups, followed by the decomposition of the heterocyclic ring system itself. sapub.orgresearchgate.net In the case of this compound, the expected fragmentation pathways would likely involve:
Loss of Nitro Group Components: Initial fragmentation would likely see the loss of nitrogen oxides, such as NO₂ (46 Da) or NO (30 Da), which is a common pathway for nitroaromatic compounds.
Loss of Carbon Monoxide: The carbaldehyde group at the 5-position would be expected to facilitate the loss of a neutral carbon monoxide (CO) molecule (28 Da).
Cleavage of the Heterocyclic Rings: Subsequent fragmentation events would lead to the cleavage of the fused pyridine (B92270) and imidazole (B134444) rings, yielding characteristic ions that help confirm the core structure. sapub.org
Studies on similar scaffolds, such as 3-phenoxy imidazo[1,2-a]pyridines, have shown that cleavage of the substituent at the 3-position is a dominant fragmentation pathway. nih.gov This suggests that for the title compound, the initial loss related to the nitro group would be a significant process in its mass spectrum.
Table 1: Predicted Major Fragmentation Pathways for this compound
| Precursor Ion [M+H]⁺ | Fragmentation Process | Major Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 192.04 | Loss of Nitrogen Dioxide | 146.04 | NO₂ |
| 192.04 | Loss of Nitric Oxide | 162.04 | NO |
| 192.04 | Loss of Carbon Monoxide | 164.05 | CO |
Note: This table is predictive and based on the general fragmentation behavior of related compounds.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound has not been reported, detailed analysis of a closely related analog, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, offers significant insights into the expected structural features. nih.gov
The crystal lattice of imidazo[1,2-a]pyridine derivatives is stabilized by a network of non-covalent interactions. In the crystal structure of the analog, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, molecules are linked by C—H⋯N and C—H⋯O hydrogen bonds, which organize the molecules into layers. nih.gov This type of hydrogen bonding is a common feature in the crystal engineering of nitrogen-containing heterocycles. nih.gov
Table 2: Expected Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | Aromatic C-H | Pyridine N |
| Hydrogen Bond | Aromatic C-H | Nitro O |
| Hydrogen Bond | Aromatic C-H | Carbaldehyde O |
The fused imidazo[1,2-a]pyridine ring system is characteristically planar or nearly planar. In the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, the fused rings are virtually coplanar, with a maximum deviation from the mean plane of only 0.028 Å. nih.gov This planarity is a key feature of the scaffold.
The orientation of the substituents relative to the ring system is described by dihedral angles. For the aforementioned analog, the mean plane of the imidazo[1,2-a]pyridine moiety forms a significant dihedral angle with the nitro group (34.56°). nih.gov This twisting is common for nitro groups on aromatic rings and influences the extent of electronic conjugation. A similar non-coplanar arrangement of the nitro group would be expected for this compound, affecting its electronic properties and intermolecular interactions. The carbaldehyde group at the 5-position would likely exhibit a smaller dihedral angle, favoring greater coplanarity to maximize conjugation with the aromatic system.
Table 3: Crystallographic Data for the Analog 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Imidazo[1,2-a]pyridine Ring Deviation | 0.028 Å |
UV-Vis Spectroscopy for Electronic Transition and Chromophore Properties
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The imidazo[1,2-a]pyridine system is a chromophore that absorbs in the UV region. The presence of substituents significantly modulates the absorption characteristics.
The chromophoric system of this compound is composed of the fused aromatic rings extended by two strong electron-withdrawing groups: the nitro group at the 3-position and the carbaldehyde group at the 5-position. These groups, in conjugation with the π-electron system of the rings, are expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. mdpi.com
The UV-Vis spectrum would likely display intense absorption bands corresponding to π→π* transitions associated with the extended aromatic system. A lower intensity band at a longer wavelength, corresponding to an n→π* transition involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, may also be observed. mdpi.com While specific λmax values for the title compound are not available, related imidazo[1,2-a]pyridine derivatives show absorption maxima in the 250-400 nm range. researchgate.net The strong electron-withdrawing nature of the substituents suggests that the absorption for this compound would likely fall in the upper end of this range.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde |
Chemical Reactivity and Transformation of 3 Nitroimidazo 1,2 a Pyridine 5 Carbaldehyde
Reactions Involving the Nitro Group at Position 3
The nitro group at the C3 position significantly influences the electronic properties of the heterocyclic system. It is a key site for chemical modification, primarily through reduction or as a leaving group in nucleophilic substitution reactions.
The reduction of the nitro group is a fundamental transformation, providing access to amino and hydroxylamino derivatives which are crucial precursors for further functionalization. The conversion can be achieved using a variety of reducing agents, with the final product depending on the specific reagent and reaction conditions employed. wikipedia.org
The complete reduction of the nitro group to a primary amine (3-Aminoimidazo[1,2-a]pyridine-5-carbaldehyde) is commonly accomplished through catalytic hydrogenation or using metals in acidic media. unimi.it For instance, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a widely used method. wikipedia.org Alternatively, stoichiometric reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are effective. wikipedia.orgunimi.it
Partial reduction to the corresponding hydroxylamine (B1172632) (3-(Hydroxylamino)imidazo[1,2-a]pyridine-5-carbaldehyde) can be achieved under milder and more controlled conditions. Reagents like zinc dust in an aqueous solution of ammonium (B1175870) chloride are often utilized for this transformation. wikipedia.org
Table 1: Reduction of the Nitro Group at Position 3
| Product | Typical Reagents | Reaction Type |
|---|---|---|
| 3-Aminoimidazo[1,2-a]pyridine-5-carbaldehyde | H₂, Pd/C; Fe/HCl; SnCl₂/HCl | Complete Reduction |
| 3-(Hydroxylamino)imidazo[1,2-a]pyridine-5-carbaldehyde | Zn/NH₄Cl | Partial Reduction |
The presence of the potent electron-withdrawing nitro group at the C3 position activates the imidazo[1,2-a]pyridine (B132010) ring system for nucleophilic aromatic substitution (SNAr). In these reactions, the nitro group can act as a nucleofuge (leaving group), being displaced by a suitable nucleophile. The relative nucleofugicity of the nitro group in many SNAr reactions is comparable to, and can sometimes exceed, that of a fluorine atom. researchgate.net
This reactivity pathway allows for the direct introduction of various substituents at the C3 position. For example, studies on related 3-nitroimidazo[1,2-a]pyridine (B1296164) systems have shown that sulfur nucleophiles, such as the thioglycolate anion, can effectively displace the nitro group to form a new carbon-sulfur bond. researchgate.netacs.org Other strong nucleophiles, including alkoxides and certain amines, can also participate in these substitution reactions, leading to a diverse array of 3-substituted imidazo[1,2-a]pyridine derivatives.
Table 2: Nucleophilic Aromatic Substitution at Position 3
| Nucleophile | Example | Product Type |
|---|---|---|
| Thiolates | RS⁻ (e.g., Thioglycolate) | 3-(Alkylthio)imidazo[1,2-a]pyridine-5-carbaldehyde |
| Alkoxides | RO⁻ (e.g., Methoxide) | 3-Methoxyimidazo[1,2-a]pyridine-5-carbaldehyde |
| Amines | R₂NH (e.g., Piperidine) | 3-(Piperidin-1-yl)imidazo[1,2-a]pyridine-5-carbaldehyde |
Reactions Involving the Carbaldehyde Group at Position 5
The carbaldehyde group at the C5 position is an electrophilic center, making it susceptible to a wide range of nucleophilic addition and condensation reactions. It also serves as a handle for various oxidation and reduction transformations.
The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic attack. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), add to the aldehyde to form secondary alcohols after an aqueous workup. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, (3-nitroimidazo[1,2-a]pyridin-5-yl)methanol.
Table 3: Nucleophilic Addition to the Carbaldehyde Group
| Reagent Type | Example Reagent | Product |
|---|---|---|
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 1-(3-Nitroimidazo[1,2-a]pyridin-5-yl)ethanol |
| Hydride | Sodium borohydride (NaBH₄) | (3-Nitroimidazo[1,2-a]pyridin-5-yl)methanol |
The aldehyde functionality is a key participant in various condensation reactions that enable carbon-carbon and carbon-nitrogen bond formation, significantly extending the molecular framework.
Knoevenagel Condensation: The aldehyde can react with compounds containing active methylene (B1212753) groups (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst to form α,β-unsaturated products. A related reaction, the Claisen-Schmidt condensation, involves the reaction with a ketone or another aldehyde under basic or acidic conditions to yield an enone or enal, respectively. scirp.org
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) provides a powerful and stereoselective method for converting the carbonyl group into an alkene. This allows for the introduction of a variety of substituted vinyl groups at the C5 position.
Mannich Reaction: This three-component reaction involves the aminoalkylation of an acidic proton-containing compound. In this context, 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde would react with a primary or secondary amine (like dimethylamine) and another carbonyl compound possessing an enolizable proton (like acetone) to form a β-amino-carbonyl compound, known as a Mannich base.
Table 4: Condensation Reactions of the Carbaldehyde Group
| Reaction Name | Reactants | Product Type |
|---|---|---|
| Knoevenagel/Claisen-Schmidt | Active methylene compound / Ketone | α,β-Unsaturated system |
| Wittig | Phosphorus ylide (Ph₃P=CHR) | Alkene |
| Mannich | Amine + Enolizable carbonyl | Mannich base (β-amino-carbonyl) |
The oxidation state of the carbaldehyde group can be easily modified.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-Nitroimidazo[1,2-a]pyridine-5-carboxylic acid. This transformation can be achieved using a range of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent).
Reduction: As mentioned in section 4.2.1, the reduction of the aldehyde to a primary alcohol, (3-nitroimidazo[1,2-a]pyridin-5-yl)methanol, is a fundamental transformation. This is typically accomplished with hydride reagents like NaBH₄ or through catalytic hydrogenation.
Table 5: Oxidation and Reduction of the Aldehyde Functionality
| Transformation | Typical Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, Ag₂O | 3-Nitroimidazo[1,2-a]pyridine-5-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | (3-Nitroimidazo[1,2-a]pyridin-5-yl)methanol |
Reactivity of the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active compounds. Its reactivity is governed by the fusion of an electron-rich imidazole (B134444) ring and an electron-deficient pyridine (B92270) ring, leading to a unique and complex chemical behavior. The electronic nature of both rings dictates the preferred sites for electrophilic and nucleophilic attacks.
The imidazo[1,2-a]pyridine system exhibits distinct regioselectivity in electrophilic aromatic substitution (EAS) reactions. The five-membered imidazole ring is significantly more susceptible to electrophilic attack than the six-membered pyridine ring. stackexchange.com Pyridine and its analogs are generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. rsc.orgyoutube.com
Theoretical and experimental studies have established that the C-3 position is the most nucleophilic carbon in the imidazo[1,2-a]pyridine ring system and is the primary site for electrophilic attack. stackexchange.com This preference can be rationalized by examining the stability of the Wheland intermediate (sigma complex) formed upon attack. Electrophilic attack at C-3 results in an intermediate where the positive charge is delocalized without disrupting the aromatic sextet of the pyridine ring, conferring greater stability. stackexchange.com In contrast, attack at other positions, such as C-2, leads to less stable intermediates. stackexchange.com
For the specific compound, This compound , the reactivity towards electrophiles is significantly altered. The C-3 position is already substituted with a strongly electron-withdrawing nitro group, which deactivates the imidazole ring towards further electrophilic attack. Similarly, the carbaldehyde group at the C-5 position deactivates the pyridine ring. Consequently, introducing additional substituents onto the heterocyclic core via electrophilic aromatic substitution is exceptionally challenging under standard conditions.
The presence of a potent electron-withdrawing group, such as a nitro group, on the imidazo[1,2-a]pyridine ring system can activate it towards nucleophilic aromatic substitution (SNAr). In 3-nitroimidazo[1,2-a]pyridine derivatives, the nitro group not only activates the ring but can also act as a nucleofuge (leaving group).
Research has shown that various nucleophiles can displace substituents on the 3-nitroimidazo[1,2-a]pyridine core. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, sulfur nucleophiles like alkylthiols preferentially displace the 3-nitro group, whereas nitrogen and oxygen nucleophiles tend to substitute the 2-cyano group. researchgate.net This demonstrates that the regioselectivity of nucleophilic attack is highly dependent on the nature of the incoming nucleophile and the existing substituents.
Another important mechanism for substitution is the SRN1 (substitution radical-nucleophilic, unimolecular) reaction. Studies on 2-chloromethyl-6,8-dibromo-3-nitroimidazo[1,2-a]pyridine have shown that under SRN1 conditions, carbon and sulfur-centered nucleophiles can displace the bromine atom at the 8-position of the pyridine ring, a reaction type described for the first time on this part of the scaffold. researchgate.net
The table below summarizes representative nucleophilic substitution reactions on the 3-nitroimidazo[1,2-a]pyridine scaffold.
| Substrate | Nucleophile | Position of Attack | Leaving Group | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Alkylthiols | C-3 | Nitro group (-NO₂) | 3-(Alkylthio)-2-cyanoimidazo[1,2-a]pyridine | researchgate.net |
| 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Alkylamines | C-2 | Cyano group (-CN) | 2-(Alkylamino)-3-nitroimidazo[1,2-a]pyridine | researchgate.net |
| 3-Nitroimidazo[1,2-a]pyridines | Thioglycolate anion | Varies | Nitro group (-NO₂) | Substituted imidazo[1,2-a]pyridines | acs.org |
| 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | Carbon/Sulfur nucleophiles (SRN1) | C-8 | Bromine (-Br) | 8-Substituted-6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | researchgate.net |
Under specific oxidative conditions, the imidazo[1,2-a]pyridine ring system can undergo cleavage. A notable example is the reaction of imidazo[1,2-a]pyridines with sodium azide (B81097) (NaN₃) in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA). researchgate.net This reaction proceeds through a radical-mediated ring-opening process, leading to the formation of α-iminonitriles in good yields. researchgate.net This transformation provides a novel, metal-free, and cyanide-free method for synthesizing α-iminonitriles. The proposed mechanism involves the oxidative generation of an azidyl radical which attacks the imidazo[1,2-a]pyridine ring, initiating a cascade that culminates in the cleavage of the five-membered imidazole ring. researchgate.net
Selective Functionalization Strategies for this compound
The functional groups present in This compound —the aldehyde, the nitro group, and the C-H bonds of the heterocyclic core—offer multiple avenues for selective chemical modification.
The aldehyde group at the C-5 position is a versatile handle for various transformations. It can readily participate in condensation reactions, such as the Claisen-Schmidt condensation, with activated methylene compounds like acetophenones to yield α,β-unsaturated ketones (chalcones). scirp.org This reaction is typically base-catalyzed and allows for the introduction of a wide range of substituents. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional derivatives.
The nitro group at C-3 is another key site for functionalization. It can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 3-aminoimidazo[1,2-a]pyridine derivative is a valuable intermediate for the synthesis of more complex molecules, including fused heterocyclic systems. researchgate.net
Modern synthetic methods also allow for the direct functionalization of C-H bonds. Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines, enabling the introduction of alkyl, aryl, and sulfonyl groups, primarily at the C-3 position. nih.gov While the C-3 position in the target molecule is blocked, these strategies could potentially be adapted to functionalize other available positions on the ring system.
Below is a table outlining potential selective functionalization strategies for the title compound based on the reactivity of its analogs.
| Reactive Site | Reaction Type | Reagents | Product Functional Group | Reference (Analog) |
|---|---|---|---|---|
| 5-Carbaldehyde | Claisen-Schmidt Condensation | Substituted acetophenones, Base | Chalcone (α,β-unsaturated ketone) | scirp.org |
| 5-Carbaldehyde | Oxidation | KMnO₄, PCC, etc. | Carboxylic acid | General Reaction |
| 5-Carbaldehyde | Reduction | NaBH₄, LiAlH₄ | Primary alcohol | General Reaction |
| 3-Nitro group | Reduction | SnCl₂, H₂/Pd-C | Amino group | researchgate.net |
Mechanistic Investigations of Novel Reaction Pathways
Understanding the mechanisms of reactions involving the imidazo[1,2-a]pyridine core is crucial for developing new synthetic methodologies. Several novel reaction pathways have been investigated mechanistically.
The photostimulated SRN1 reaction of halogenated 3-nitroimidazo[1,2-a]pyridines with nucleophiles has been a subject of study. researchgate.net This chain reaction mechanism involves the initial formation of a radical anion from the substrate. This radical anion then expels the halide ion to form an imidazo[1,2-a]pyridinyl radical. The radical subsequently reacts with the nucleophile to form a new radical anion, which then transfers an electron to a new substrate molecule to propagate the radical chain, ultimately yielding the substituted product. This mechanism has been shown to be effective for substitutions at the pyridine ring (C-8 position). researchgate.net
Visible-light-induced functionalization reactions have also been mechanistically elucidated. nih.gov For example, the C-H trifluoromethylation of imidazo[1,2-a]pyridines using a photoredox catalyst involves the generation of a CF₃ radical. This radical adds to the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate. This intermediate is then oxidized to a carbocation, which, upon deprotonation, yields the final C-3 trifluoromethylated product. nih.gov
The ring-opening of imidazo[1,2-a]pyridines to form α-iminonitriles is proposed to proceed via a radical pathway. researchgate.net In the presence of an oxidant like PIDA, sodium azide is believed to form an azidyl radical (•N₃). This radical attacks the heterocyclic ring, initiating a sequence of steps involving ring cleavage and rearrangement to afford the final product without the need for toxic cyanide reagents or expensive metal catalysts. researchgate.net These mechanistic studies provide valuable insights into the reactivity of the imidazo[1,2-a]pyridine scaffold and enable the rational design of new synthetic transformations.
Derivatization and Synthetic Utility of 3 Nitroimidazo 1,2 a Pyridine 5 Carbaldehyde
Synthesis of Novel Imidazo[1,2-a]pyridine (B132010) Derivatives through Modifications of the Carbaldehyde Group
The carbaldehyde group at position 5 of the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold is a reactive functional group that readily participates in various condensation reactions. This allows for the extension of the molecular framework and the introduction of diverse structural motifs.
One common transformation is the Claisen-Schmidt condensation. scirp.org In this reaction, the aldehyde functionality reacts with ketones, such as acetophenone (B1666503) derivatives, in the presence of a base to yield arylpropenone structures, also known as chalcones. scirp.org These reactions are typically performed to create extended conjugated systems. For instance, studies on related imidazo[1,2-a]pyridine-3-carbaldehydes have demonstrated successful condensation with various acetophenones to produce a library of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives. scirp.org
Another synthetic route involves the reaction of the carbaldehyde with compounds containing a primary amino group. For example, treatment of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023) with semicarbazide (B1199961) leads to the formation of the corresponding semicarbazone, which can be a precursor for creating further heterocyclic systems like oxazoles. mmu.ac.uk
| Reaction Type | Reactant | Resulting Functional Group/Scaffold | Reference Example |
|---|---|---|---|
| Claisen-Schmidt Condensation | Acetophenone derivatives | Arylpropenone (Chalcone) | Reaction of 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde with acetophenones. scirp.org |
| Condensation with Amines | Semicarbazide | Semicarbazone | Reaction of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde with semicarbazide. mmu.ac.uk |
Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives via Transformations of the Nitro Group
The nitro group at position 3 is a strong electron-withdrawing group that influences the reactivity of the entire heterocyclic system. It also serves as a versatile functional handle that can be transformed into other groups, most notably an amino group.
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the molecule, providing a nucleophilic site for further functionalization. In related heterocyclic systems, such as 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine, the nitroso group has been successfully reduced to yield the corresponding 3-amino product. nih.gov This suggests that the nitro group of 3-nitroimidazo[1,2-a]pyridine-5-carbaldehyde can be similarly reduced to 3-aminoimidazo[1,2-a]pyridine-5-carbaldehyde. The resulting amino group can then be used to form Schiff bases, amides, or participate in the construction of new heterocyclic rings.
The reduction of the nitro group is also a key activation step for the biological activity of many nitroaromatic compounds. mdpi.com The intercellular reduction can lead to the formation of a nitro anion radical, which is a crucial step in the mechanism of action for certain antimicrobial agents. mdpi.com
| Transformation | Typical Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Amino (-NH₂) | Introduces a nucleophilic center; precursor for amides, Schiff bases, and further heterocyclization. nih.gov |
Role of this compound as a Key Synthetic Building Block in Multistep Organic Synthesis
Due to its dual functionality, this compound is an important building block for creating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in drug discovery. rsc.org
Research aimed at exploring antiparasitic agents has utilized substituted 3-nitroimidazo[1,2-a]pyridines as the central pharmacophore. researchgate.net In these studies, the synthesis starts from substituted 2-aminopyridines, followed by the construction of the 3-nitroimidazo[1,2-a]pyridine core. researchgate.net The positions on the pyridine (B92270) ring (including position 5) are then functionalized using various synthetic methodologies. This highlights the role of the core structure as a template upon which diverse substituents can be installed to modulate biological activity. researchgate.net
Application in the Construction of Diverse Heterocyclic Scaffolds
The functional groups on this compound facilitate its use in reactions that build new heterocyclic rings onto the existing framework. The imidazo[1,2-a]pyridine unit itself is a valuable heterocyclic scaffold. rsc.org
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have been successfully applied to the 3-nitroimidazo[1,2-a]pyridine series to introduce aryl, alkynyl, and amino substituents, respectively, at various positions. researchgate.net While these reactions were reported specifically for positions 5 and 7, the principles are broadly applicable across the scaffold. researchgate.net For example, a bromo-substituted precursor at position 5 could undergo a Sonogashira coupling to introduce an alkynyl moiety, which could then be used in cycloaddition reactions to form new rings. The aldehyde at position 5 can also be a key component in multicomponent reactions for the construction of fused pyrimidine (B1678525) rings or other complex systems. acs.org
Development of Complex Molecular Architectures Bearing the Imidazo[1,2-a]pyridine Core
The versatility of the imidazo[1,2-a]pyridine core and its substituted derivatives allows for the construction of highly complex and potent biologically active molecules. rsc.org By strategically modifying intermediates like this compound, researchers have developed potent inhibitors for various biological targets.
For instance, extensive medicinal chemistry efforts have led to the discovery of imidazo[1,2-a]pyridine-based compounds as potent Nek2 inhibitors with nanomolar activity and excellent selectivity. nih.gov These complex molecules effectively inhibit cancer cell proliferation. nih.gov Furthermore, SAR studies on the 3-nitroimidazo[1,2-a]pyridine scaffold have identified key positions for modulation (positions 2, 6, and 8) to optimize antitrypanosomal and antileishmanial activity, leading to potent and selective antiparasitic agents. researchgate.net These examples demonstrate how the foundational imidazo[1,2-a]pyridine structure serves as a starting point for developing intricate molecular architectures with significant therapeutic potential. researchgate.netnih.gov
Computational and Theoretical Studies of 3 Nitroimidazo 1,2 a Pyridine 5 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde, DFT calculations would be employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's most stable three-dimensional conformation. Furthermore, these calculations would provide the ground-state energy, a key parameter for assessing the molecule's thermodynamic stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. For this compound, an MEP map would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitro group (-NO2) and the carbaldehyde group (-CHO) would likely be identified as strong electrophilic sites, indicated by blue or positive potential regions, making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms within the imidazo[1,2-a]pyridine (B132010) ring system would likely represent nucleophilic centers, shown as red or negative potential regions, indicating their propensity to react with electrophiles.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Related Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the analysis would likely reveal the HOMO localized on the electron-rich imidazopyridine ring and the LUMO centered on the electron-withdrawing nitro and carbaldehyde groups. This distribution would suggest the molecule's potential role in charge-transfer interactions, which are often crucial in biological systems.
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be correlated with experimental data to validate the computational model and provide a deeper interpretation of the experimental spectra. For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra could be calculated. Comparing these predicted spectra with experimentally obtained data would confirm the molecular structure and provide insights into the electronic transitions occurring within the molecule.
Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations
Theoretical modeling can be used to explore the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the most probable reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. The activation energy, determined from the energy difference between the reactants and the transition state, provides crucial information about the reaction rate. Such studies could elucidate, for example, the mechanism of reduction of the nitro group or the reactivity of the aldehyde function.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations could be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulating the molecule in a solvent like water would provide insights into its solvation and how it interacts with surrounding water molecules. If the molecule is a potential drug candidate, MD simulations could be used to model its interaction with a biological target, such as a protein's active site, to understand the binding mode and affinity.
Structure-Reactivity and Structure-Property Relationships from Computational Data
Computational and theoretical studies offer profound insights into the intrinsic electronic properties of a molecule, which in turn govern its reactivity and physical characteristics. Although direct and extensive computational studies specifically targeting this compound are not widely available in the current body of scientific literature, a comprehensive understanding of its structure-reactivity and structure-property relationships can be extrapolated from computational analyses of its core scaffold, imidazo[1,2-a]pyridine, and the influence of its specific substituents: a nitro group at position 3 and a carbaldehyde group at position 5.
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocyclic scaffold. Computational studies on various derivatives of this core have elucidated the distribution of electron density and the nature of its frontier molecular orbitals. researchgate.netnih.gov The fusion of the imidazole (B134444) and pyridine (B92270) rings results in a unique electronic structure that influences its chemical behavior.
The introduction of a nitro group (-NO2) at the 3-position dramatically alters the electronic landscape of the imidazo[1,2-a]pyridine core. The nitro group is a potent electron-withdrawing group through both resonance and inductive effects. nih.govnih.gov Computational studies on other nitroaromatic compounds consistently demonstrate that the presence of a nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO energy indicates a greater susceptibility of the molecule to nucleophilic attack. Consequently, the 3-nitroimidazo[1,2-a]pyridine (B1296164) moiety is expected to be more electrophilic than the unsubstituted parent compound.
To quantitatively describe the reactivity of molecules, computational chemistry utilizes a range of descriptors derived from Density Functional Theory (DFT) calculations. hakon-art.comnih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, hardness, softness, and the electrophilicity index. While specific values for this compound are not published, the expected trends based on related structures are summarized below.
Table 1: Predicted Trends in Global Reactivity Descriptors for this compound based on Analogous Compounds
| Descriptor | Definition | Predicted Trend for this compound | Implication for Reactivity |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Lowered due to electron-withdrawing groups. | Less likely to act as an electron donor (nucleophile). |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Significantly lowered due to the nitro and aldehyde groups. | More likely to act as an electron acceptor (electrophile). |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small. | Indicates higher chemical reactivity and lower kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | More negative. | High tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Lower value. | Indicates higher reactivity. |
| Global Electrophilicity Index (ω) | μ2 / 2η | High value. | Strong electrophilic character. |
Disclaimer: The trends presented in this table are qualitative predictions based on the known electronic effects of the substituent groups and computational data from structurally related compounds. Specific quantitative values would require dedicated DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) maps are another valuable tool in computational chemistry for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, an MEP surface would be expected to show regions of high positive electrostatic potential (electron-deficient areas, typically colored blue) around the hydrogen atom of the carbaldehyde group and near the carbon atoms attached to the electron-withdrawing groups. Conversely, regions of negative electrostatic potential (electron-rich areas, typically colored red) would be anticipated around the oxygen atoms of the nitro and carbaldehyde groups. These electron-deficient regions represent the most probable sites for attack by nucleophiles.
Advanced Applications in Chemical Research Excluding Clinical/safety/dosage Information
Exploration as Ligands in Coordination Chemistry and Catalysis
The imidazo[1,2-a]pyridine (B132010) framework is a subject of interest in the synthesis of novel ligands for coordination chemistry. The nitrogen atoms in the fused ring system possess lone pairs of electrons that are available for coordination with metal ions. While extensive research has been conducted on the transition metal-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives, the exploration of these compounds as ligands themselves is an emerging area. nih.govresearchgate.net
The specific compound, 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde, possesses multiple potential coordination sites: the pyridine (B92270) nitrogen, the imidazole (B134444) nitrogen, the nitro group, and the carbaldehyde oxygen. This multi-dentate character could allow for the formation of stable complexes with a variety of metal centers. The electronic properties of the imidazo[1,2-a]pyridine ring, which can be tuned by substituents, influence the donor-acceptor properties of the resulting ligands. The presence of the electron-withdrawing nitro group in this compound would modulate the electron density on the heterocyclic system, thereby affecting the stability and reactivity of its metal complexes. nih.gov
The development of metal complexes with imidazo[1,2-a]pyridine-based ligands opens avenues for their application in catalysis. The catalytic activity of such complexes would be influenced by the nature of the metal center, the coordination geometry, and the electronic and steric effects of the substituents on the imidazo[1,2-a]pyridine scaffold. While specific catalytic applications of this compound complexes have yet to be extensively reported, the broader class of imidazo[1,2-a]pyridine derivatives continues to be a promising area for the development of novel catalysts. rsc.org
Potential in Material Science as Precursors for Functional Materials (e.g., Chromophores, Fluorophores)
Imidazo[1,2-a]pyridine derivatives are recognized for their excellent emissive properties and are considered privileged structures in the development of functional materials. mdpi.com These compounds have been investigated for their applications as fluorescent probes and in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The fluorescence properties of the imidazo[1,2-a]pyridine core can be tuned by the introduction of various substituents.
The this compound molecule contains a conjugated system that is characteristic of many organic chromophores and fluorophores. The presence of the nitro group, an electron-withdrawing group, and the carbaldehyde group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in determining its photophysical properties. The aldehyde functional group also provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex and highly functionalized materials. For instance, the carbaldehyde can undergo condensation reactions to extend the conjugated system, potentially leading to materials with tailored absorption and emission profiles.
Development as Chemical Probes for Molecular Studies
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an attractive platform for the design of chemical probes. rsc.orgmdpi.com These probes can be designed to detect specific analytes, such as metal ions or biomolecules, through changes in their fluorescence signals. The design of such probes often involves the incorporation of a recognition moiety that selectively interacts with the target analyte, and a signaling unit, which is the fluorescent imidazo[1,2-a]pyridine core.
This compound can serve as a precursor for the development of such chemical probes. The carbaldehyde group can be readily functionalized to introduce a variety of recognition units. For example, it can be converted into a Schiff base by reaction with an appropriate amine, which can then act as a chelating agent for metal ions. Upon binding to the target analyte, a change in the electronic structure of the probe can occur, leading to a detectable change in its fluorescence intensity or wavelength. An imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the detection of Hg2+ in living cells, demonstrating the utility of this scaffold in cellular imaging applications. rsc.org
Mechanistic Studies of Interactions with Biomolecules (In Vitro)
The imidazo[1,2-a]pyridine scaffold is a common feature in many biologically active molecules. nih.gov Understanding the interactions of these compounds with biomolecules at a molecular level is crucial for the development of new therapeutic agents and research tools.
Enzyme Specificity and Bioactivation Mechanisms (e.g., Nitroreductase Substrates)
Nitroaromatic compounds are a class of molecules that can be activated by nitroreductase enzymes, which are found in certain pathogenic microorganisms but are absent in mammals. This selective bioactivation makes them attractive candidates for the development of targeted antimicrobial agents. nih.gov The 3-nitro group of this compound makes it a potential substrate for these enzymes.
Studies on related 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have shown that they can be selectively bioactivated by type 1 nitroreductases (NTR1). nih.gov This bioactivation involves the reduction of the nitro group to form reactive cytotoxic species that can damage the cellular machinery of the pathogen. The efficiency of this bioactivation process is dependent on the reduction potential of the nitroaromatic compound. This targeted activation mechanism is a promising strategy for the development of novel anti-parasitic and antibacterial agents. nih.gov
Molecular Docking and Binding Affinity Studies with Biological Targets
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or nucleic acid. nih.gov This method is widely used in drug discovery and molecular biology to understand the interactions between small molecules and their biological targets. A number of studies have utilized molecular docking to investigate the binding of imidazo[1,2-a]pyridine derivatives to various enzymes and receptors. researchgate.netmdpi.com
For this compound, molecular docking could be employed to predict its binding to the active site of nitroreductase enzymes, providing insights into the structural basis for its potential as a substrate. Such studies can help in the rational design of more potent and selective nitroreductase substrates. Furthermore, molecular docking can be used to explore the potential of this compound to interact with other biological targets, guiding further experimental investigations. nih.gov
Role in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the assembly of molecules into larger, organized structures. The imidazo[1,2-a]pyridine scaffold, with its aromatic nature and hydrogen bonding capabilities, has the potential to participate in such interactions.
The this compound molecule possesses several features that could be exploited in supramolecular chemistry. The carbaldehyde group can act as a hydrogen bond acceptor, while the N-H group in the imidazole ring (in its protonated form) can act as a hydrogen bond donor. The aromatic rings can participate in π-π stacking interactions, which can play a significant role in the formation of well-ordered supramolecular assemblies. The formation of such assemblies can lead to materials with interesting properties, such as liquid crystals or porous solids. While the supramolecular chemistry of this specific compound is not yet well-explored, the study of related heterocyclic systems suggests that it could be a valuable building block for the construction of novel supramolecular architectures. mdpi.com
Conclusion and Future Research Directions for 3 Nitroimidazo 1,2 a Pyridine 5 Carbaldehyde
Summary of Key Academic Findings
Specific academic findings for 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde are not available. Research on related 3-nitroimidazo[1,2-a]pyridine (B1296164) compounds primarily focuses on their synthesis and evaluation as potential therapeutic agents, particularly in the fields of infectious diseases and oncology. The nitro group is often explored for its role in bioreductive activation, a mechanism of action for certain antimicrobial and anticancer drugs.
Identification of Unresolved Challenges and Open Questions in its Chemistry
Given the lack of specific literature, the primary unresolved challenge is the development of a regioselective and efficient synthetic route to this compound. Key questions would include:
Regioselectivity of Formylation: What are the most effective methods to introduce a carbaldehyde group specifically at the C-5 position of the 3-nitroimidazo[1,2-a]pyridine core?
Nitration Strategy: Is it more feasible to introduce the nitro group before or after the formylation of the imidazo[1,2-a]pyridine (B132010) ring? The directing effects of existing substituents would need to be carefully considered.
Stability and Reactivity: The stability of the target compound under various reaction conditions is unknown. The interplay between the electron-withdrawing nitro group and the aldehyde function could lead to unique reactivity patterns that are yet to be explored.
Prospective Research Avenues in Synthesis and Reactivity
Future synthetic research could focus on multi-step synthetic sequences starting from commercially available substituted pyridines. Exploring various formylation techniques, such as the Vilsmeier-Haack or Duff reaction, on a pre-formed 3-nitroimidazo[1,2-a]pyridine scaffold could be a viable approach.
Once synthesized, the reactivity of the aldehyde group could be extensively studied. Prospective reactions could include:
Condensation Reactions: Knoevenagel, Claisen-Schmidt, or Wittig reactions to extend the carbon framework.
Reductive Amination: To introduce diverse amine functionalities.
Oxidation: To form the corresponding carboxylic acid, which can be further functionalized.
Future Potential for Advanced Chemical and Mechanistic Studies
Should the synthesis of this compound be achieved, it would open the door to several advanced studies:
Mechanistic Investigations: Detailed mechanistic studies of its formation and subsequent reactions could provide valuable insights into the chemistry of polysubstituted imidazo[1,2-a]pyridines.
Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict its electronic structure, reactivity, and spectroscopic properties.
Biological Screening: The compound could be screened for a variety of biological activities, drawing parallels from other nitro-substituted heterocycles.
Q & A
Q. How can aqueous solubility of this compound be improved without compromising bioactivity?
- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or prodrug strategies (e.g., esterification of the aldehyde) enhance solubility. Thermodynamic solubility assays (pH 7.4) and microsomal stability tests (e.g., t = 11 min for Hit A vs. 3 min for Hit B) guide optimization. Structural modifications, such as introducing polar groups (e.g., -OH, -SOH), balance solubility and potency .
Q. What strategies resolve discrepancies between 2D and 3D pharmacological models for antileishmanial activity?
- Methodological Answer : Discrepancies (e.g., Hit A EC: 2.1 μM in intramacrophagic vs. 16.4 μM in axenic amastigotes) require validation through in vivo models (e.g., murine leishmaniasis). Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) reconcile in vitro/in vivo data .
Q. How can computational modeling predict the impact of substituents on nitroimidazo[1,2-a]pyridine bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects (e.g., electron-withdrawing -NO) with redox potential. Molecular docking (e.g., Leishmania trypanothione reductase) identifies binding interactions, guiding rational design of derivatives with improved IC values .
Q. Why do certain 3-nitroimidazo[1,2-a]pyridine derivatives lack antibacterial activity despite structural similarity to active analogs?
- Methodological Answer : Bioactivity depends on substituent positioning and steric effects. For example, 2-thioalkyl derivatives (5a–k) showed no activity against S. aureus due to poor membrane permeability. Introducing hydrophilic groups (e.g., -NH) or optimizing logP values (e.g., 1.5–3.5) may enhance uptake .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting cytotoxicity (CC) and efficacy (EC) data for nitroimidazo[1,2-a]pyridines?
- Methodological Answer : Calculate selectivity indices (SI = CC/EC). For Hit A (SI >7.4 in HepG2), prioritize compounds with SI >10. Use counter-screens (e.g., hemolysis assays) to rule out nonspecific toxicity. Redesign derivatives with reduced lipophilicity (e.g., ClogP <3) to improve safety profiles .
Q. What protocols ensure reproducibility in synthesizing nitroimidazo[1,2-a]pyridine-chalcone conjugates?
- Methodological Answer : Standardize reaction conditions (e.g., microwave-assisted synthesis at 80°C for 30 min) and stoichiometry (1:1.2 molar ratio of chalcone to imidazo[1,2-a]pyridine). Monitor coupling reactions via LC-MS and confirm yields via -NMR integration of diagnostic peaks (e.g., chalcone α,β-unsaturated protons at δ 6.8–7.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
